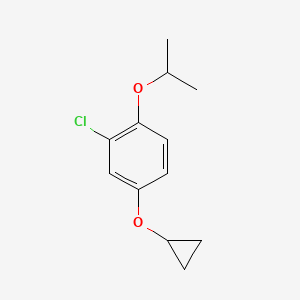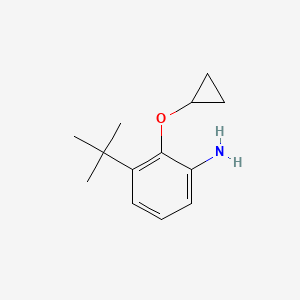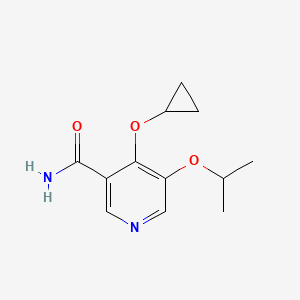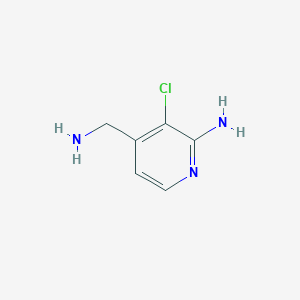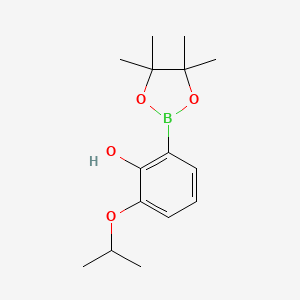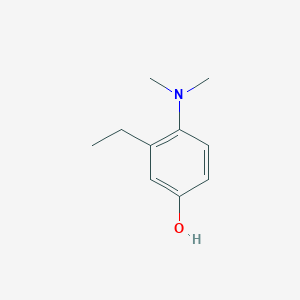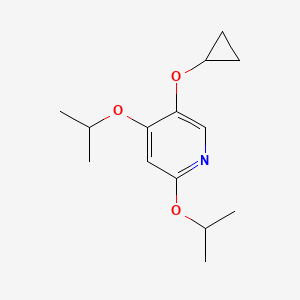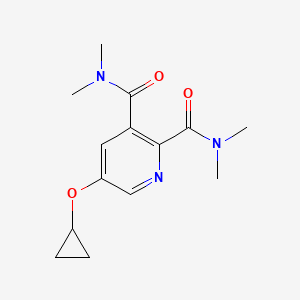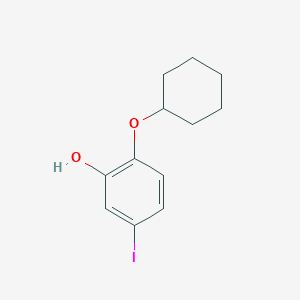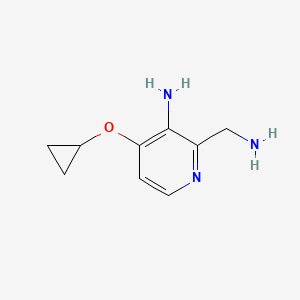
2-(Aminomethyl)-4-cyclopropoxypyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-4-cyclopropoxypyridin-3-amine is an organic compound that belongs to the class of aminopyridines. This compound is characterized by the presence of an aminomethyl group attached to the second position of the pyridine ring, and a cyclopropoxy group attached to the fourth position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-cyclopropoxypyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 2-chloromethyl-4-cyclopropoxypyridine with ammonia or an amine source under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.
Another method involves the reductive amination of 4-cyclopropoxypyridine-2-carbaldehyde with an amine source in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(Aminomethyl)-4-cyclopropoxypyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles, while the cyclopropoxy group can undergo ring-opening reactions under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated products.
科学的研究の応用
2-(Aminomethyl)-4-cyclopropoxypyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Aminomethyl)-4-cyclopropoxypyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the cyclopropoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-(Aminomethyl)pyridine: Lacks the cyclopropoxy group, making it less hydrophobic.
4-Cyclopropoxypyridine: Lacks the aminomethyl group, reducing its ability to form hydrogen bonds.
2-(Aminomethyl)-4-methoxypyridine: Contains a methoxy group instead of a cyclopropoxy group, altering its chemical properties.
Uniqueness
2-(Aminomethyl)-4-cyclopropoxypyridin-3-amine is unique due to the presence of both the aminomethyl and cyclopropoxy groups, which confer distinct chemical and biological properties.
特性
分子式 |
C9H13N3O |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
2-(aminomethyl)-4-cyclopropyloxypyridin-3-amine |
InChI |
InChI=1S/C9H13N3O/c10-5-7-9(11)8(3-4-12-7)13-6-1-2-6/h3-4,6H,1-2,5,10-11H2 |
InChIキー |
BBXTUJIMGJMDNQ-UHFFFAOYSA-N |
正規SMILES |
C1CC1OC2=C(C(=NC=C2)CN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


